![molecular formula C6H4IN3S B15228523 4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
4-Iodoisothiazolo[5,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodoisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features a fused isothiazole and pyridine ring system with an iodine atom at the 4-position
Preparation Methods
The synthesis of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material, which is then subjected to microwave irradiation in the presence of copper iodide and dry pyridine . This method provides an efficient route to the desired compound with good yields.
Chemical Reactions Analysis
4-Iodoisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The fused ring system allows for further cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper iodide, N-methylmorpholine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Iodoisothiazolo[5,4-b]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathway involved in cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research.
Comparison with Similar Compounds
4-Iodoisothiazolo[5,4-b]pyridin-3-amine can be compared to other similar compounds, such as thiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines. These compounds share a similar fused ring system but differ in the position and type of substituents. The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its analogs .
Similar compounds include:
- Thiazolo[4,5-b]pyridines
- Thiazolo[5,4-b]pyridines
- Pyrano[2,3-d]thiazoles
These compounds have been studied for their various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Properties
Molecular Formula |
C6H4IN3S |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
4-iodo-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10) |
InChI Key |
XVJJRDHVRXKISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




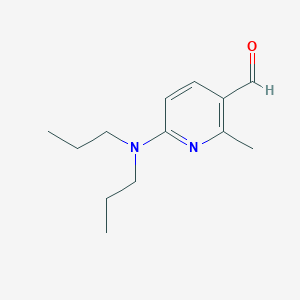
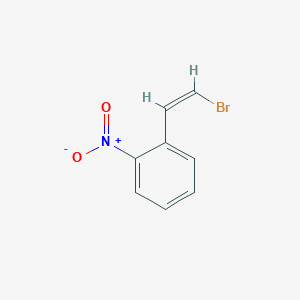
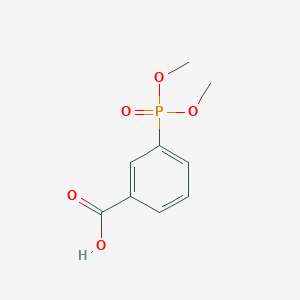
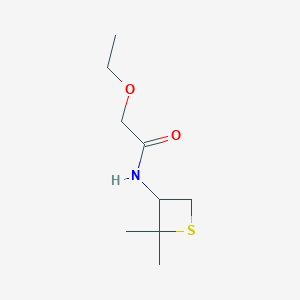

![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
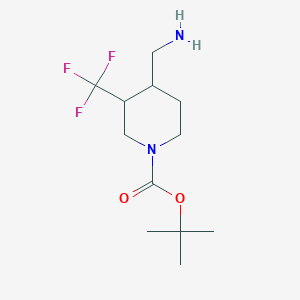
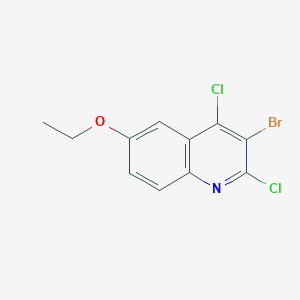
![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
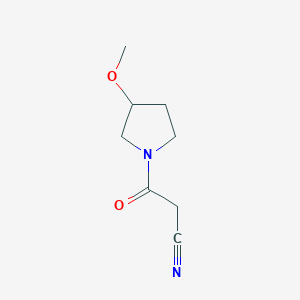
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)
![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
